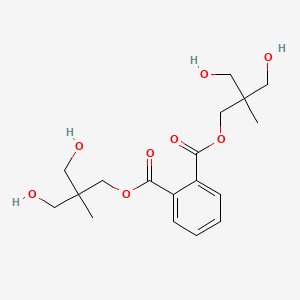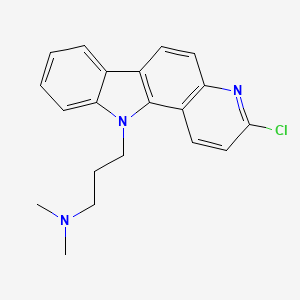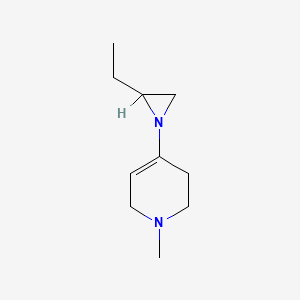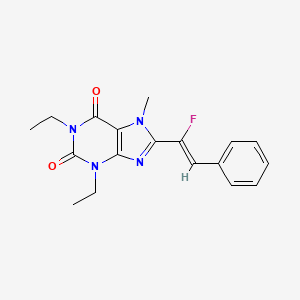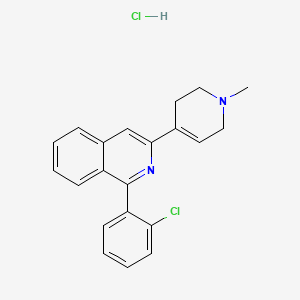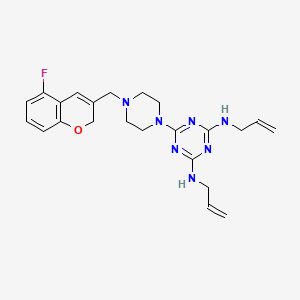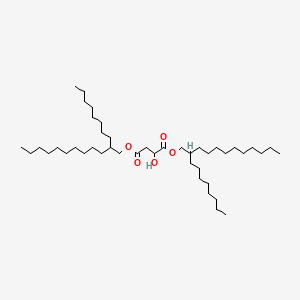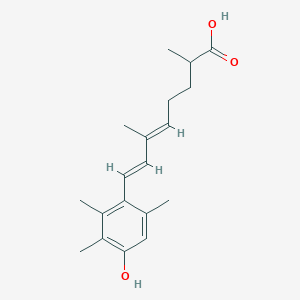
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid is an organic compound characterized by its unique structure, which includes a hydroxy-substituted trimethylphenyl group and a conjugated diene system. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Trimethylphenyl Intermediate: Starting from a suitable aromatic precursor, such as 1,2,3-trimethylbenzene, the hydroxy group can be introduced via electrophilic aromatic substitution using reagents like hydroxylamine.
Conjugated Diene Formation: The diene system can be constructed through a series of aldol condensations and dehydration reactions, using appropriate aldehyde and ketone precursors.
Final Coupling: The trimethylphenyl intermediate can be coupled with the diene system using cross-coupling reactions, such as the Heck or Suzuki coupling, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The conjugated diene system can be reduced to a saturated alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in sulfuric acid)
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a saturated alkane
Substitution: Formation of ethers, amines, or thioethers
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications.
Biology
The hydroxy-substituted trimethylphenyl group may exhibit biological activity, making this compound a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid: Unique due to its specific substitution pattern and conjugated diene system.
(5E,7E)-8-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid: Similar structure but different substitution pattern.
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic ester: Ester derivative with potentially different reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxy group and a conjugated diene system, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
121633-15-6 |
|---|---|
Fórmula molecular |
C19H26O3 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(5E,7E)-8-(4-hydroxy-2,3,6-trimethylphenyl)-2,6-dimethylocta-5,7-dienoic acid |
InChI |
InChI=1S/C19H26O3/c1-12(7-6-8-13(2)19(21)22)9-10-17-14(3)11-18(20)16(5)15(17)4/h7,9-11,13,20H,6,8H2,1-5H3,(H,21,22)/b10-9+,12-7+ |
Clave InChI |
RHIMNYUELYCNTF-YQDZKPHZSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1/C=C/C(=C/CCC(C)C(=O)O)/C)C)C)O |
SMILES canónico |
CC1=CC(=C(C(=C1C=CC(=CCCC(C)C(=O)O)C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


